N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
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Overview
Description
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is a synthetic organic compound with the molecular formula C23H19F2N3O6 and a molecular weight of 471.42 g/mol . This compound is an intermediate in the synthesis of gemcitabine metabolites, which are used in various pharmaceutical applications .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.
Mode of Action
As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate involves multiple steps. One common method includes the protection of the hydroxyl groups of 2’-deoxy-2’,2’-difluorocytidine, followed by benzoylation of the amino group and esterification of the 3’-hydroxyl group with benzoic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted analogs .
Scientific Research Applications
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fluorouracil: A pyrimidine analog used in chemotherapy.
Uniqueness
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of gemcitabine metabolites. This structural uniqueness contributes to its specific mechanism of action and its effectiveness in inhibiting DNA synthesis .
Biological Activity
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate (BDF-C) is a fluorinated nucleoside derivative that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound's structure, which includes a benzoyl group and difluorinated cytidine, enhances its biological activity by modifying pharmacokinetics and metabolic stability. This article explores the biological activity of BDF-C, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
BDF-C acts as a nucleoside analog, which can interfere with DNA synthesis and function. The difluorination at the 2' and 2' positions of the cytidine ring enhances the compound's resistance to enzymatic degradation by cytidine deaminase (CD), a common metabolic pathway that limits the efficacy of many nucleoside analogs. By inhibiting CD, BDF-C increases the bioavailability of its active form in systemic circulation, allowing for more effective therapeutic outcomes.
Pharmacological Properties
The pharmacological profile of BDF-C has been studied in various contexts, particularly in cancer treatment. The compound has demonstrated:
- Increased Cytotoxicity : BDF-C exhibits potent cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. This is attributed to its ability to be incorporated into DNA, leading to replication errors and subsequent cell death.
- Enhanced Bioavailability : Studies have shown that coadministration with CD inhibitors significantly improves the oral bioavailability of BDF-C, making it a viable candidate for oral formulations.
- Antiviral Activity : Similar to other nucleoside analogs, BDF-C has been evaluated for its antiviral properties against viruses such as HIV and Hepatitis C.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study conducted on pancreatic cancer cell lines demonstrated that BDF-C induced apoptosis through the activation of caspase pathways. The IC50 values indicated a significant reduction in cell viability at concentrations as low as 1 µM after 48 hours of exposure.Cell Line IC50 (µM) Mechanism of Action Panc-1 1.0 Caspase activation MCF-7 0.8 DNA incorporation HepG2 1.5 Inhibition of RNA synthesis -
Pharmacokinetic Studies :
In vivo studies using murine models showed that coadministration with THU (a potent CD inhibitor) increased the plasma concentration of BDF-C significantly (up to 58-fold). This finding suggests that THU could enhance the therapeutic efficacy of BDF-C by prolonging its half-life and reducing first-pass metabolism.Treatment Condition Plasma Concentration (µg/mL) BDF-C alone 0.5 BDF-C + THU 3.0
Properties
CAS No. |
1020657-43-5 |
---|---|
Molecular Formula |
C₂₃H₁₉F₂N₃O₆ |
Molecular Weight |
471.41 |
Origin of Product |
United States |
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